Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
Description
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is a cyanocrylate derivative featuring a pyrrole heterocycle and a methyl ester group. Its structure consists of a conjugated acrylate backbone with a cyano group at the 2-position and a pyrrole ring at the 3-position. This compound is synthesized via Knoevenagel condensation, typically involving methyl cyanoacetate and pyrrole-2-carboxaldehyde under acidic or basic conditions . The planar molecular geometry (maximum deviation: 0.093 Å) and intermolecular N–H⋯O hydrogen bonding observed in its ethyl counterpart suggest similar structural and packing properties for the methyl derivative .
Properties
CAS No. |
115324-60-2 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)5-8-3-2-4-11-8/h2-5,11H,1H3/b7-5+ |
InChI Key |
WYRPCJJCKOHWCM-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CN1)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CN1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with pyrrole-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired cyanoacrylate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
Cyanocrylate derivatives with different heterocycles exhibit distinct electronic and steric properties:
Key Findings :
- Electronic Effects : Pyrrole’s electron-rich nature enhances hydrogen-bonding capacity compared to pyridine or furan derivatives, influencing crystal packing and solubility .
- Planarity : All heterocyclic derivatives exhibit near-planar geometries, critical for conjugation in photoluminescent or semiconductor applications .
- Reactivity: Pyridine-based analogues (e.g., Methyl 2-cyano-3-(4-pyridyl)acrylate) are used in 1,3-dipolar cycloadditions to synthesize pyrrolidine derivatives, whereas pyrrole-containing compounds are explored for biological activity .
Ester Group Variations
The choice of ester group (methyl vs. ethyl) impacts physical properties and reactivity:
Key Findings :
- Steric Effects : Ethyl esters may exhibit slightly reduced reactivity in cycloadditions due to steric hindrance, though yields remain high (e.g., 72% for ethyl derivatives) .
- Crystallinity : Ethyl esters form robust hydrogen-bonded dimers (N–H⋯O), while methyl analogues likely adopt similar packing but with shorter intermolecular distances .
Derivatives with Functional Modifications
Substituents on the pyrrole ring or acrylate backbone alter bioactivity and electronic properties:
Key Findings :
Biological Activity
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring and a cyano group, which contribute to its reactivity and interaction with biological targets. The conjugated system in this compound enhances its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
Table 1: Antimicrobial Activity of this compound
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Effects
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The cyano group interacts with key enzymes involved in metabolic pathways, leading to altered enzyme activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : It has been shown to increase reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancerous cells.
Research Applications
Due to its biological activities, this compound is being explored for various applications:
- Drug Development : As a potential lead compound for novel antimicrobial and anticancer agents.
- Synthetic Chemistry : Utilized as a building block for synthesizing more complex pyrrole derivatives with enhanced biological properties.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and face shields to prevent skin/eye contact. Use lab coats and ensure PPE is clean and replaced daily .
- Engineering Controls : Work in a fume hood with proper ventilation. Provide emergency eyewash stations and showers in the vicinity .
- Decontamination : Immediately wash exposed skin with water and soap. Contaminated clothing must be laundered by informed personnel .
- Hazard Codes : Adhere to GHS classifications (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
Q. How can the crystal structure of this compound derivatives be determined experimentally?
- Methodological Answer :
- X-ray Crystallography : Use single-crystal X-ray diffraction (e.g., SHELX programs for structure refinement). For example, the ethyl analog (C10H10N2O2) crystallizes in a monoclinic system (space group P21/n) with parameters:
| Parameter | Value |
|---|---|
| a (Å) | 6.281 |
| b (Å) | 9.470 |
| c (Å) | 16.394 |
| β (°) | 92.645 |
| Z | 4 |
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the acrylate backbone and pyrrole substitution. For example, ethyl analogs show cyano group peaks at ~110–120 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 190.20 for C10H10N2O2) .
- IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state properties of this compound?
- Methodological Answer :
- Hydrogen Bonding : The pyrrole N–H group forms intermolecular hydrogen bonds with cyano or ester oxygen atoms, stabilizing the crystal lattice. Omit non-interacting H atoms in packing diagrams for clarity .
- π-π Stacking : Analyze crystallographic data (e.g., centroid distances between aromatic rings) to assess stacking contributions to thermal stability .
Q. What computational methods can predict the nonlinear optical (NLO) properties of derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G++(d,p) level to calculate hyperpolarizability (β), a key NLO metric.
- Structural Modifications : Replace the pyrrole group with stronger electron donors (e.g., pyrene) to enhance intramolecular charge transfer (ICT) and NLO response .
Q. How can synthesis challenges related to steric hindrance or side reactions be mitigated?
- Methodological Answer :
- Protecting Groups : Temporarily protect the pyrrole NH during acrylate formation to prevent unwanted cyclization.
- Catalysis : Use Pd-catalyzed cross-coupling for regioselective modifications. For example, introducing chloro or iodo substituents on the pyrrole ring improves reactivity .
Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. For example, cyano C≡N bond lengths should match crystallographic values (~1.15 Å) .
- Dynamic Effects : Consider temperature-dependent NMR to resolve conformational flexibility not captured in static crystal structures .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s acute toxicity (H302 vs. H312)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
